(7-Fluoroquinolin-4-yl)methanamine
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Overview
Description
(7-Fluoroquinolin-4-yl)methanamine is a chemical compound belonging to the quinoline family, characterized by the presence of a fluorine atom at the 7th position and a methanamine group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (7-Fluoroquinolin-4-yl)methanamine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(7-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
(7-Fluoroquinolin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Fluoroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target sites .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline: Lacks the methanamine group but shares the fluorine substitution at the 7th position.
4-Methanaminequinoline: Lacks the fluorine atom but has the methanamine group at the 4th position.
7-Chloroquinolin-4-yl)methanamine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(7-Fluoroquinolin-4-yl)methanamine is unique due to the combined presence of both the fluorine atom and the methanamine group, which enhances its biological activity and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H9FN2 |
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Molecular Weight |
176.19 g/mol |
IUPAC Name |
(7-fluoroquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9FN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2 |
InChI Key |
VZESXNNAHZLVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)CN |
Origin of Product |
United States |
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